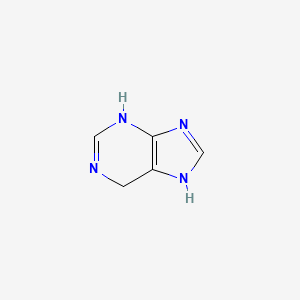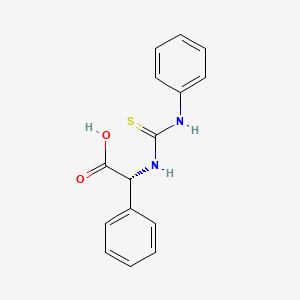![molecular formula C6H10O2 B13809369 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- is a chemical compound with the molecular formula C10H16O2. It is also known as 1-methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane . This compound is part of the oxabicycloheptane family, which is characterized by a bicyclic structure containing an oxygen atom.
準備方法
The synthesis of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- can be achieved through various synthetic routes. One common method involves the epoxidation of limonene, a naturally occurring terpene, using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction typically proceeds at room temperature and yields the desired epoxide as the major product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diols or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives. Common reagents include nucleophiles such as amines, thiols, and halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols.
科学的研究の応用
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: The compound’s reactivity and functional groups make it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
作用機序
The mechanism of action of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
類似化合物との比較
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- can be compared with other similar compounds such as:
7-Oxabicyclo[4.1.0]heptane: This compound lacks the methyl group and has different reactivity and applications.
1,28,9-Diepoxylimonene: This compound has two epoxide rings and is used in different synthetic applications.
Limonene dioxide: Similar in structure but with different functional groups, leading to varied chemical behavior.
The uniqueness of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- lies in its specific structure and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
1-methyl-2,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O2/c1-6-5(8-6)3-2-4-7-6/h5H,2-4H2,1H3 |
InChIキー |
JJVZBOXSJHPUQJ-UHFFFAOYSA-N |
正規SMILES |
CC12C(O1)CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


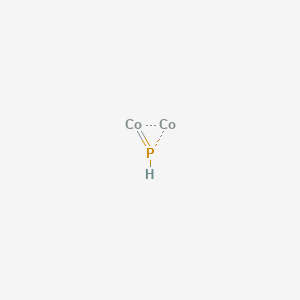
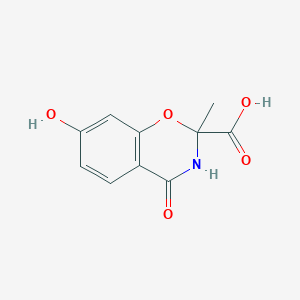
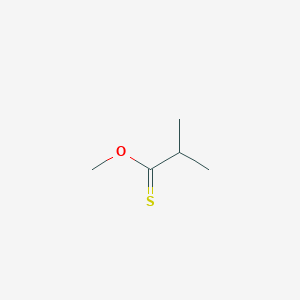
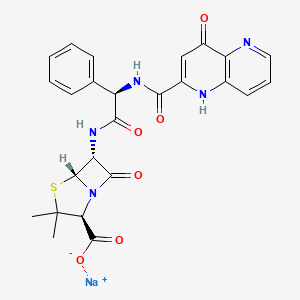
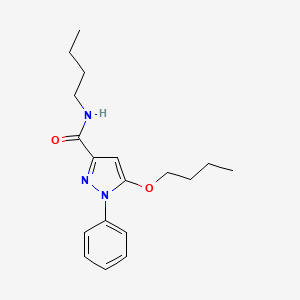

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
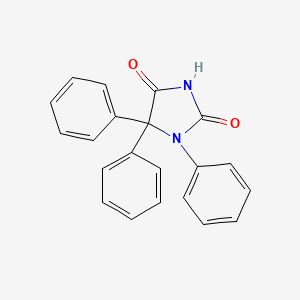
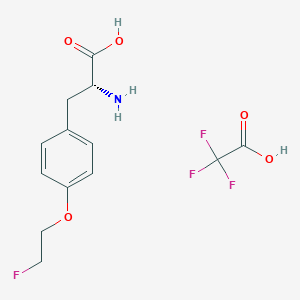

![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
